Boc-Lys(Z)-OH Boc-Lys(Z)-OH
Brand Name: Vulcanchem
CAS No.: 2389-45-9
VCID: VC21538976
InChI: InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Molecular Formula: C19H28N2O6
Molecular Weight: 380.4 g/mol

Boc-Lys(Z)-OH

CAS No.: 2389-45-9

Cat. No.: VC21538976

Molecular Formula: C19H28N2O6

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-Lys(Z)-OH - 2389-45-9

CAS No. 2389-45-9
Molecular Formula C19H28N2O6
Molecular Weight 380.4 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
Standard InChI Key BDHUTRNYBGWPBL-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Chemical Structure and Properties

Molecular Composition

Boc-Lys(Z)-OH is characterized by its chemical formula C19H28N2O6 and a molecular weight of 380.4 g/mol . The compound represents a protected form of the essential amino acid lysine, with the alpha-amino group protected by a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group protected by a benzyloxycarbonyl (Z or Cbz) group. This orthogonal protection strategy enables selective deprotection during peptide synthesis, offering exceptional control over the formation of peptide bonds.

Structural Features

The structure of Boc-Lys(Z)-OH incorporates several key functional groups:

  • A carboxylic acid group (-COOH) at the C-terminus

  • A tert-butyloxycarbonyl (Boc) protecting group at the alpha-amino position

  • A benzyloxycarbonyl (Z) protecting group at the epsilon-amino position

  • A six-carbon amino acid backbone characteristic of lysine

The IUPAC name for this compound is (S)-6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid , which reflects its stereochemistry and functional group arrangement.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Boc-Lys(Z)-OH

PropertyValueSource
Molecular FormulaC19H28N2O6
Molecular Weight380.4 g/mol
CAS Number2389-45-9
Physical StateSolid
Optical RotationLevorotatory (L-isomer)
SolubilitySoluble in organic solvents including DMF, DCM, THF

Nomenclature and Identification

Common Synonyms

Boc-Lys(Z)-OH is known by several synonyms in scientific literature and commercial catalogs:

  • Boc-L-Lys(Z)-OH

  • N-boc-N'-cbz-L-lysine

  • BOC-LYS(CBZ)-OH

  • (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid

Chemical Identifiers

The compound has specific chemical identifiers that assist in its cataloging and reference:

  • CAS Registry Number: 2389-45-9

  • SMILES Notation: CC(C)(O/C(O)=N/C@@([H])CCCC/N=C(OCC1=CC=CC=C1)\O)C

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of Boc-Lys(Z)-OH typically involves sequential protection of the amino groups of lysine. Based on the patent information provided, similar compounds are prepared through controlled reactions with protecting group reagents, specifically targeting the alpha and epsilon amino groups of lysine.

One example of a related synthesis pathway involves the use of benzotriazole-based reagents, which has been documented for lysine derivatives with orthogonal protecting groups . While this specific method was used for Z-Lys(Boc)-OH, the principles can be applied to Boc-Lys(Z)-OH synthesis by altering the order of protection steps.

Protection Strategy

The preparation of Boc-Lys(Z)-OH requires selective protection of two different amino groups:

  • The alpha-amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base

  • The epsilon-amino group is protected using benzyl chloroformate (Z-Cl) under alkaline conditions

The patent information describes a process for Z-Lys(Boc)-OH, which involves:

"A solution of di-t-butyl dicarbonate (26.0 g, 119 mmol) in THF (52 mL) was treated with benzotriazole (16 g, 134 mmol) and dimethylaminopyridine (50 mg, 0.41 mmol). After 2 hours the mixture was slowly poured, stirring at 0°C and maintaining pH 11.5 with aqueous sodium hydroxide, into a solution of L-lysine monohydrochloride (20.0 g, 109.5 mmol) in water (60 mL) at pH 11.5."

For Boc-Lys(Z)-OH, the protection sequence would be reversed, with the Boc group introduced first, followed by the Z-protection of the epsilon-amino group.

Purification Methods

The purification of protected lysine derivatives typically involves:

  • Extraction with organic solvents

  • pH adjustment to precipitate the product

  • Recrystallization for higher purity

  • Optional salt formation, such as with dicyclohexylamine (DCHA)

For similar compounds, ion exchange column chromatography using citrate or phosphate buffer (pH 5) with sulfonic resin has been employed to achieve high purity .

Derivative Compounds and Salts

Dicyclohexylamine Salt

A related derivative is Z-Lys(Boc)-OH.DCHA (Z-Lys(Boc)-OH dicyclohexylamine salt), which has the molecular formula C31H51N3O6 and a molecular weight of 561.8 g/mol . This salt form is often used to improve stability, crystallinity, and handling properties of the protected amino acid. The preparation of this salt involves:

"After anhydrification with sodium sulfate, the clear solution was treated with dicyclohexylamine (40 mL, 201 mmol) and stirred overnight. The suspension was filtered, washed with isopropyl acetate and dried giving 39.4 g (64%) of product, 38.5 g of which were recrystallized from 308 mL of methyl ethyl ketone to give a first crop of 36 g of Z-Lys(Boc)-OH dicyclohexylamine salt after drying (60%; purity 94.5%, 1H-NMR, HPLC)."

Related Compounds

Various structural analogs exist with different protecting group combinations, including:

  • Boc-Lys(2-Cl-Z)-OH: Contains a 2-chlorobenzyloxycarbonyl group instead of the standard benzyloxycarbonyl group

  • Z-Lys(Boc)-OH: Has the protecting groups in reversed positions compared to Boc-Lys(Z)-OH

Table 2: Comparison of Boc-Lys(Z)-OH and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Alpha-ProtectionEpsilon-Protection
Boc-Lys(Z)-OHC19H28N2O6380.4BocZ
Z-Lys(Boc)-OHC19H28N2O6380.4ZBoc
Z-Lys(Boc)-OH.DCHAC31H51N3O6561.8ZBoc + DCHA salt

Applications in Peptide Chemistry

Role in Peptide Synthesis

Boc-Lys(Z)-OH is primarily utilized in peptide synthesis, where it serves as a building block for incorporating lysine residues into peptide chains. The orthogonal protection strategy allows for:

  • Selective deprotection of either the alpha or epsilon amino group

  • Controlled peptide bond formation

  • Prevention of unwanted side reactions during synthesis

Synthetic Utility

The compound's value lies in its ability to participate in various peptide synthesis strategies:

  • Solid-phase peptide synthesis (SPPS)

  • Solution-phase peptide synthesis

  • Fragment condensation methods

The Boc group can be selectively removed under acidic conditions (usually trifluoroacetic acid), while the Z group requires different conditions (typically hydrogenolysis with palladium catalyst), enabling stepped synthetic approaches.

Analytical Characterization

Spectroscopic Identification

Protected amino acids like Boc-Lys(Z)-OH are typically characterized using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • High-Performance Liquid Chromatography (HPLC)

These techniques allow for confirmation of structure, assessment of purity, and identification of potential impurities or byproducts .

Chromatographic Analysis

Research and Industrial Applications

Research Utilization

As a protected amino acid, Boc-Lys(Z)-OH finds extensive use in:

  • Fundamental peptide synthesis research

  • Development of bioactive peptides

  • Structure-activity relationship studies

  • Protein modification technologies

Industrial Relevance

The compound has significance in several industrial sectors:

  • Pharmaceutical peptide production

  • Custom peptide synthesis services

  • Development of peptide-based therapeutics

  • Production of research reagents for life sciences

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